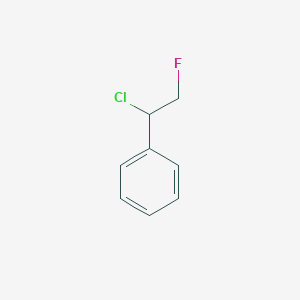

(1-Chloro-2-fluoroethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClF |

|---|---|

Molecular Weight |

158.60 g/mol |

IUPAC Name |

(1-chloro-2-fluoroethyl)benzene |

InChI |

InChI=1S/C8H8ClF/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

DYJOJBALERNQGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 2 Fluoroethyl Benzene

Regioselective and Stereoselective Synthetic Pathways

The controlled introduction of both chlorine and fluorine atoms onto the ethyl group of an ethylbenzene (B125841) framework necessitates synthetic methods that can precisely dictate the position and spatial orientation of these halogens.

Enantioselective Strategies Utilizing Chiral Auxiliaries and Catalysts

Achieving enantiopure (1-Chloro-2-fluoroethyl)benzene (B6165948) is of significant interest for applications in pharmaceuticals and materials science. Enantioselective synthesis can be approached through the use of chiral auxiliaries or chiral catalysts.

One plausible, though not explicitly documented for this specific molecule, strategy involves the asymmetric halofluorination of styrene (B11656). This reaction would ideally be catalyzed by a chiral transition metal complex. For instance, palladium-catalyzed systems have shown promise in related fluoroalkylation reactions of styrene derivatives. A hypothetical catalytic cycle could involve the coordination of styrene to a chiral palladium catalyst, followed by sequential enantioselective attack of a fluoride (B91410) and a chloride source. The choice of chiral ligand would be critical in determining the enantiomeric excess of the final product.

Another conceptual approach involves the use of chiral auxiliaries. A chiral alcohol could be esterified with a suitable acid, and the resulting chiral ester attached to the ethylbenzene moiety. Subsequent diastereoselective halogenation reactions could then be performed, where the chiral auxiliary directs the incoming halogens to a specific face of the molecule. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched product. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

Table 1: Hypothetical Chiral Catalysts and Auxiliaries for Enantioselective Synthesis

| Catalyst/Auxiliary Type | Example | Potential Role in Synthesis |

| Chiral Palladium Complex | Pd(II) with BINAP ligand | Catalyzes asymmetric halofluorination of styrene. |

| Chiral Lewis Acid | Chiral Boron or Titanium Complexes | Activates halogenating agents for enantioselective attack. |

| Chiral Auxiliary | Evans' Oxazolidinone | Directs diastereoselective halogenation of a side chain. |

Diastereoselective Approaches

When a chiral center already exists in the starting material, diastereoselective reactions can be employed to create the second stereocenter with a specific relative configuration. For example, if starting with an enantiopure 1-phenylethanol (B42297) derivative, the introduction of the chlorine and fluorine atoms can be controlled.

A potential diastereoselective route could start from enantiopure 1-phenylethanol. Conversion of the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a fluoride source (e.g., potassium fluoride) would proceed with inversion of stereochemistry to yield (1-fluoroethyl)benzene. Subsequent radical chlorination at the benzylic position, while potentially challenging to control, could lead to the desired product. The stereochemical outcome of the chlorination step would depend on the reaction conditions and the directing influence of the existing fluorine atom.

Alternatively, a diastereoselective hydrohalogenation and fluorination sequence on a chiral α,β-unsaturated precursor derived from a phenylacetic acid derivative could be envisioned. The existing stereocenter would guide the addition of the halogen and fluorine atoms across the double bond.

De Novo Synthesis from Acyclic Precursors

Building the substituted benzene (B151609) ring from acyclic starting materials offers an alternative and highly versatile approach to synthesizing this compound.

Halogenation and Subsequent Functionalization Sequences

A de novo synthesis could commence with a simple acyclic precursor, which is then subjected to a series of halogenation and functionalization steps to construct the target molecule. For instance, a six-carbon acyclic diene could undergo a Diels-Alder reaction with a dienophile containing the chloro-fluoro-ethyl moiety, although the synthesis of such a dienophile would be a significant challenge in itself.

A more plausible, albeit complex, route could involve the cyclization of a functionalized acyclic precursor. For example, a 1,3,5-hexatriene (B1211904) derivative bearing appropriate chloro and fluoro substituents could be induced to cyclize to form the benzene ring. The challenge lies in the synthesis and control of the regiochemistry of such a substituted acyclic precursor.

Hydrohalogenation and Electrophilic/Nucleophilic Fluorination Strategies

Acyclic precursors with unsaturation can be subjected to hydrohalogenation and fluorination reactions to introduce the required halogens. For example, a suitably substituted hexenyne could undergo a cascade of reactions involving hydrochlorination, hydrofluorination, and finally, aromatization.

Electrophilic fluorination reagents, such as Selectfluor®, could be employed to introduce fluorine into an acyclic precursor containing a nucleophilic center. This could be followed by chlorination and cyclization. Conversely, nucleophilic fluorinating agents like alkali metal fluorides can be used to displace a leaving group on an acyclic precursor that already contains a chlorine atom.

Transformations from Related Benzene Derivatives

Perhaps the most practical and widely applicable approach to the synthesis of this compound involves the modification of readily available benzene derivatives.

A common starting material for such a transformation is ethylbenzene. Radical chlorination of ethylbenzene is known to produce (1-chloroethyl)benzene (B1265384). The subsequent introduction of fluorine at the C2 position is a key challenge. One potential method is the elimination of HCl from (1-chloroethyl)benzene to form styrene, followed by a halofluorination reaction. In this reaction, a source of electrophilic chlorine and nucleophilic fluorine (or vice-versa) is added across the double bond of styrene. The regioselectivity of this addition would be crucial to obtain the desired 1-chloro-2-fluoro isomer.

Another viable route starts from 2-phenylethanol. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a fluoride ion using a nucleophilic fluorinating agent such as potassium fluoride or tetrabutylammonium (B224687) fluoride (TBAF). This would yield (2-fluoroethyl)benzene. Subsequent benzylic chlorination would then introduce the chlorine atom at the C1 position.

Alternatively, one could start with styrene oxide (phenyloxirane). Ring-opening of the epoxide with a fluoride source, such as potassium fluoride or hydrogen fluoride-pyridine complex, would yield a 2-fluoro-1-phenylethanol. organic-chemistry.org The resulting alcohol could then be converted to the corresponding chloride by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Table 2: Plausible Synthetic Transformations from Benzene Derivatives

| Starting Material | Key Transformation Steps | Reagents |

| Ethylbenzene | 1. Radical Chlorination2. Elimination3. Halofluorination | 1. Cl₂, light/heat2. Base (e.g., KOH)3. e.g., N-Chlorosuccinimide and HF-Pyridine |

| 2-Phenylethanol | 1. Tosylation2. Nucleophilic Fluorination3. Benzylic Chlorination | 1. TsCl, Pyridine2. KF3. SO₂Cl₂ |

| Styrene Oxide | 1. Epoxide Ring-Opening with Fluoride2. Chlorination of Alcohol | 1. HF-Pyridine2. SOCl₂ |

Halogen Exchange Reactions (e.g., Cl/F exchange)

Halogen exchange (HALEX) reactions are a powerful tool for the synthesis of organofluorine compounds. These reactions typically involve the substitution of a heavier halogen atom with fluorine, or in some cases, the reverse. The synthesis of this compound could plausibly be achieved through a Cl/F exchange, although the direct application to this specific substrate is not widely reported in the literature.

The general principle of C-F halogen exchange reactions often utilizes Lewis acidic boron reagents to facilitate the cleavage of the strong C-F bond. nsf.gov For instance, boron trichloride (B1173362) (BCl₃) can be employed to replace a fluorine atom with a chlorine atom. This process is driven by the high electrophilicity of the boron center and the formation of a strong B-F bond. nsf.gov While specific examples for this compound are scarce, the methodology has been successfully applied to other aliphatic fluoro compounds. nsf.gov

A potential synthetic precursor for a halogen exchange route to this compound could be (1,2-difluoroethyl)benzene. Treatment of this precursor with a suitable chloride source under conditions that favor halogen exchange could yield the desired product. The regioselectivity of such a reaction would be a critical factor, as the two fluorine atoms are in chemically distinct environments (benzylic and primary).

| Precursor | Reagent | Product | Key Consideration |

| (1,2-Difluoroethyl)benzene | Boron trichloride (BCl₃) | This compound | Regioselectivity of the exchange |

| (1-Bromo-2-fluoroethyl)benzene | Chloride source (e.g., AgCl) | This compound | Finkelstein-type reaction conditions |

It is important to note that the reverse reaction, fluorination of a chlorinated precursor, is also a common strategy for synthesizing fluoroalkanes.

Modification of Existing Ethylbenzene Scaffolds (e.g., alcohol fluorination)

A more common and often more controlled approach to synthesizing specifically halogenated compounds like this compound involves the modification of a functionalized ethylbenzene scaffold. A plausible and versatile starting material for such a synthesis is 2-chloro-1-phenylethan-1-ol.

The key transformation in this synthetic route is the selective fluorination of the hydroxyl group. A variety of modern fluorinating agents can be employed for this purpose, each with its own advantages in terms of reactivity, selectivity, and reaction conditions.

Common Fluorinating Agents for Alcohol Fluorination:

Diethylaminosulfur trifluoride (DAST): A widely used reagent for converting alcohols to alkyl fluorides. The reaction generally proceeds with inversion of configuration.

Deoxofluor: A more thermally stable alternative to DAST, often providing higher yields and fewer side products.

Fluolead™: A commercially available reagent that can effect the fluorination of alcohols under mild conditions.

The synthesis would proceed as follows:

Chlorination of Styrene Oxide: The synthesis can commence with the opening of styrene oxide with hydrochloric acid (HCl) to produce a mixture of 2-chloro-1-phenylethan-1-ol and 1-chloro-2-phenylethan-1-ol. The desired 2-chloro-1-phenylethan-1-ol can be isolated through standard purification techniques.

Fluorination of the Alcohol: The isolated 2-chloro-1-phenylethan-1-ol is then treated with a suitable fluorinating agent, such as DAST or Deoxofluor, to replace the hydroxyl group with a fluorine atom, yielding this compound.

| Starting Material | Intermediate | Reagent for Step 2 | Final Product |

| Styrene Oxide | 2-Chloro-1-phenylethan-1-ol | DAST, Deoxofluor, or Fluolead™ | This compound |

This method offers a high degree of control over the final structure, as the positions of the chlorine and the precursor hydroxyl group are well-defined from the start of the synthetic sequence.

Mechanistic Investigations of Key Synthetic Steps (e.g., ionic, radical, electrochemical mechanisms)

The key synthetic steps in the formation of this compound are governed by specific reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

In the context of the modification of an ethylbenzene scaffold , the fluorination of 2-chloro-1-phenylethan-1-ol with a reagent like DAST proceeds through an ionic mechanism . The reaction is initiated by the attack of the alcohol's oxygen atom on the sulfur atom of DAST, leading to the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by an intramolecular nucleophilic attack by the fluoride ion at the carbon atom bearing the leaving group, typically proceeding through an Sₙ2 pathway, resulting in the inversion of stereochemistry at the benzylic carbon.

Alternatively, considering the elimination reactions of related structures can provide insight into potential competing pathways. For a molecule like (2-fluoroethyl)benzene, which is structurally similar, elimination to form styrene can occur. stackexchange.com The mechanism of this elimination has been debated, with both E2 and E1cb pathways being plausible. stackexchange.com

E2 Mechanism: This would involve a concerted process where a base removes a proton from the carbon adjacent to the fluorine-bearing carbon, and the fluoride ion is simultaneously eliminated. The strong C-F bond makes fluoride a poor leaving group, which can disfavor the E2 pathway. stackexchange.com

E1cb Mechanism: This pathway involves the initial deprotonation by a base to form a carbanion intermediate. stackexchange.com In the case of a molecule with a benzylic proton, the resulting carbanion would be stabilized by resonance with the phenyl ring. stackexchange.com This is followed by the elimination of the fluoride ion in a subsequent step. stackexchange.com The stability of the carbanion intermediate makes the E1cb mechanism a potentially favorable pathway for elimination in related structures. stackexchange.com

While the primary goal is the synthesis of this compound, understanding these potential elimination mechanisms is critical for maximizing the yield of the desired substitution product and minimizing the formation of styrene or other unsaturated byproducts. The choice of base, solvent, and temperature can significantly influence the competition between substitution and elimination pathways.

Reaction Chemistry and Derivatization of 1 Chloro 2 Fluoroethyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of (1-Chloro-2-fluoroethyl)benzene (B6165948) can theoretically occur at either the carbon bearing the chlorine atom (the benzylic carbon) or the carbon bearing the fluorine atom. However, the benzylic position is significantly more reactive towards nucleophilic substitution due to the ability of the adjacent phenyl group to stabilize carbocation intermediates or transition states.

At the Chloro-substituted (Benzylic) Carbon:

The benzylic carbon atom in this compound is a secondary carbon. This allows for the possibility of both S(_N)1 and S(_N)2 reaction pathways, with the predominant mechanism being influenced by the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature.

S(_N)1 Pathway: This pathway involves the formation of a carbocation intermediate. The benzylic carbocation that would be formed by the departure of the chloride ion is stabilized by resonance with the adjacent phenyl ring. This resonance stabilization makes the formation of the benzylic carbocation relatively favorable, thus promoting the S(_N)1 mechanism. khanacademy.org Weak nucleophiles and polar protic solvents favor the S(_N)1 pathway.

S(_N)2 Pathway: This pathway involves a backside attack by the nucleophile, leading to a concerted displacement of the leaving group. While the benzylic carbon is secondary, which can present some steric hindrance compared to a primary carbon, the electronic stabilization of the transition state by the phenyl group can still allow for S(_N)2 reactions to occur. youtube.comresearchgate.net Strong nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism.

At the Fluoro-substituted Carbon:

Nucleophilic substitution at the carbon bearing the fluorine atom is significantly less likely to occur. There are two primary reasons for this:

Poor Leaving Group: The fluoride (B91410) ion (F) is a very poor leaving group compared to the chloride ion (Cl). smu.eduyoutube.com This is due to the high electronegativity of fluorine and the strength of the C-F bond.

Lack of Activation: This carbon is not benzylic and therefore lacks the electronic activation provided by the phenyl group.

Therefore, nucleophilic substitution reactions will overwhelmingly occur at the benzylic carbon, with the chloride ion acting as the leaving group.

| Reaction Pathway | Favored by | Intermediate/Transition State | Product Stereochemistry |

| S(_N)1 | Weak nucleophiles, polar protic solvents | Resonance-stabilized benzylic carbocation | Racemization |

| S(_N)2 | Strong nucleophiles, polar aprotic solvents | Pentacoordinate transition state | Inversion of configuration |

If the benzylic carbon of this compound is a chiral center, the stereochemical outcome of a nucleophilic substitution reaction will depend on the operative mechanism.

S(_N)1 Reaction: The formation of a planar, achiral benzylic carbocation intermediate allows the nucleophile to attack from either face with nearly equal probability. This results in the formation of a racemic or near-racemic mixture of enantiomeric products. pearson.comchemrxiv.orgucalgary.ca

S(_N)2 Reaction: The concerted mechanism of an S(_N)2 reaction involves a backside attack by the nucleophile, which leads to an inversion of the stereochemical configuration at the chiral center. This is known as a Walden inversion. pearson.comchemrxiv.org If the starting material is a single enantiomer, the product will be a single enantiomer with the opposite configuration.

Elimination Reactions for Olefin Formation

Elimination reactions of this compound can lead to the formation of styrene (B11656) derivatives. These reactions typically require a base to remove a proton and involve the departure of a leaving group.

Similar to substitution reactions, elimination reactions can proceed through different mechanisms, primarily E1 and E2.

E1 Mechanism: The E1 (elimination, unimolecular) mechanism proceeds through a carbocation intermediate, the same as in the S(_N)1 pathway. Following the formation of the resonance-stabilized benzylic carbocation, a weak base can abstract a proton from the adjacent carbon (the one bearing the fluorine atom) to form a double bond. E1 reactions are favored by weak bases and polar protic solvents and often compete with S(_N)1 reactions.

E2 Mechanism: The E2 (elimination, bimolecular) mechanism is a concerted process where a strong base removes a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. This pathway requires an anti-periplanar arrangement of the proton being removed and the leaving group.

In this compound, there are two potential leaving groups (Cl and F) and protons on two different carbons that could be abstracted.

Chemoselectivity (Leaving Group): As chloride is a much better leaving group than fluoride, elimination reactions will predominantly involve the loss of HCl rather than HF. smu.eduyoutube.com

Regioselectivity (Proton Abstraction): With the departure of the chloride ion, the base will abstract a proton from the adjacent carbon, which is the carbon bearing the fluorine atom. This will lead to the formation of 1-fluoro-2-phenylethene (fluorostyrene).

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene. However, in cases involving poor leaving groups like fluoride, the Hofmann rule may be followed, which favors the formation of the less substituted alkene. While chloride is the leaving group here, the presence of the fluorine atom on the carbon from which the proton is abstracted can influence the acidity of that proton and potentially the regiochemical outcome if other protons were available for abstraction. In this specific molecule, however, the elimination of HCl is the most probable pathway, leading to the formation of a fluorinated styrene derivative.

| Elimination Pathway | Base Strength | Intermediate/Transition State | Regioselectivity |

| E1 | Weak base | Resonance-stabilized benzylic carbocation | Tends to follow Zaitsev's rule |

| E2 | Strong base | Concerted transition state | Can be influenced by base size (Zaitsev vs. Hofmann) |

Radical Reactions and Their Applications

The benzylic position of this compound is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical.

Halogenation of ethylbenzene (B125841) and its derivatives under free-radical conditions (e.g., using N-bromosuccinimide or Cl(_2)/Br(_2) with UV light or heat) is known to occur selectively at the benzylic position. pearson.comucalgary.caoregonstate.edu This is because the homolytic cleavage of the C-H bond at the benzylic position leads to a benzylic radical, which is stabilized by delocalization of the unpaired electron into the phenyl ring.

In the case of this compound, further radical halogenation would be less likely as the benzylic position is already substituted. However, if the starting material were 1-fluoroethylbenzene, radical chlorination would be expected to yield this compound.

The applications of radical reactions involving this specific compound are not widely documented in readily available literature. However, benzylic halides, in general, are precursors for various functional group transformations that can proceed through radical intermediates.

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The reaction typically involves the generation of a radical from an organic halide in the presence of a transition metal catalyst, which then adds to an unsaturated substrate like an alkene or alkyne. While this methodology is widely applied, no specific studies detailing the ATRA reactions of this compound have been found. The reactivity of the C-Cl bond at the benzylic position would be a key factor in such a transformation.

Other Radical-Mediated Transformations

Beyond ATRA, other radical-mediated transformations could theoretically be applied to this compound. These could include radical-induced cyclizations, rearrangements, or substitutions. The benzylic position of this compound would be susceptible to radical formation. However, a review of available scientific literature does not yield any specific examples or research findings on such transformations for this compound.

Metal-Mediated Cross-Coupling Reactions

Metal-mediated cross-coupling reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Exploration of Halo-substituted Benzenes as Coupling Partners

The chloro-substituted benzene (B151609) ring of this compound could potentially serve as a coupling partner in various palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically involve the coupling of an aryl halide with a suitable partner like a boronic acid, alkene, alkyne, or amine. Despite the extensive literature on these reactions with a wide range of halo-substituted benzenes, no specific data or examples involving this compound as the coupling partner have been identified.

Functionalization at the Ethyl Moiety

The 1-chloro-2-fluoroethyl side chain presents opportunities for functionalization. The benzylic chlorine atom could potentially be displaced in nucleophilic substitution reactions or participate in cross-coupling reactions. The presence of the fluorine atom on the adjacent carbon would influence the reactivity of this position. However, there is a lack of specific published research detailing the successful functionalization at the ethyl moiety of this compound through metal-mediated cross-coupling reactions.

Functional Group Interconversions on the Benzene Ring

The benzene ring of this compound could theoretically undergo various functional group interconversions common to aromatic compounds. These include electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing chloro and 1-chloro-2-fluoroethyl substituents would govern the regioselectivity of such transformations. Nevertheless, a thorough search of the chemical literature did not uncover any specific studies or data on functional group interconversions performed on this compound.

Due to the absence of specific research data for this compound in the searched literature, no data tables can be generated.

Stereochemical Considerations in 1 Chloro 2 Fluoroethyl Benzene Research

Chirality and Stereoisomerism of the Compound

(1-Chloro-2-fluoroethyl)benzene (B6165948) possesses a single chiral center at the carbon atom bonded to the phenyl group, a chlorine atom, a hydrogen atom, and a fluoromethyl group. A carbon atom is considered a chiral center when it is attached to four different substituents. Due to this structural feature, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R)- and (S)-(1-Chloro-2-fluoroethyl)benzene based on the Cahn-Ingold-Prelog priority rules. The assignment of absolute configuration depends on the spatial arrangement of the substituents around the chiral center. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in the presence of other chiral entities, most notably rotating the plane of plane-polarized light in equal but opposite directions. This optical activity is a hallmark of chiral molecules.

The presence of a single chiral center means that this compound exists as two stereoisomers. If a second chiral center were present in the molecule, the number of possible stereoisomers would increase, leading to the formation of diastereomers as well.

Methodologies for Absolute and Relative Stereochemistry Determination

Determining the precise three-dimensional arrangement of atoms, or the absolute configuration, of each enantiomer of this compound would be a critical step in its stereochemical analysis. Several powerful analytical techniques are employed for this purpose.

X-Ray Crystallography: This is considered the gold standard for determining the absolute configuration of a chiral molecule. nih.govrigaku.comexcillum.comuq.edu.auwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers (or a derivative), a detailed three-dimensional map of the electron density can be constructed, revealing the exact spatial arrangement of the atoms. nih.govexcillum.comwikipedia.org For small molecules that are difficult to crystallize on their own, co-crystallization with a chiral host molecule can be employed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the connectivity of a molecule, specialized NMR techniques are invaluable for elucidating stereochemistry. wordpress.comacs.orgwikipedia.orglibretexts.org The use of chiral solvating agents or chiral derivatizing agents, such as Mosher's acid, can induce different chemical shifts for the corresponding nuclei in each enantiomer, allowing for their distinction and sometimes the determination of their absolute configuration by comparing the observed shifts to established models. wikipedia.org Two-dimensional NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space interactions between atoms, which can help in assigning relative stereochemistry in molecules with multiple chiral centers. wordpress.com

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known absolute configuration, the absolute configuration of the molecule in solution can be determined. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. chiralpedia.comrsc.orgnih.govchromatographyonline.com While it is primarily a separation technique, it can be used to determine the relative amounts of each enantiomer in a mixture (enantiomeric excess). By comparing the elution order to that of a known standard, the identity of each enantiomer can be inferred. chiralpedia.com

| Technique | Principle | Information Obtained |

| X-Ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous absolute configuration in the solid state. nih.govexcillum.comwikipedia.org |

| NMR Spectroscopy | Interaction of nuclear spins with a magnetic field, often using chiral auxiliaries | Relative and absolute configuration in solution. wordpress.comwikipedia.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Absolute configuration in solution. nih.gov |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers and determination of enantiomeric excess. chiralpedia.comrsc.org |

Asymmetric Synthesis Approaches to Specific Stereoisomers

The synthesis of a single, desired stereoisomer of this compound, known as asymmetric synthesis, is a major focus in modern organic chemistry. masterorganicchemistry.com This is often achieved by using chiral catalysts, chiral auxiliaries, or chiral reagents to control the stereochemical outcome of a reaction.

One potential strategy for the asymmetric synthesis of this compound could involve the stereoselective reduction of a prochiral ketone precursor, such as 1-chloro-2-fluoroacetophenone. The use of a chiral reducing agent, like a borane (B79455) reagent modified with a chiral ligand (e.g., as in the Corey-Bakshi-Shibata reduction), could favor the formation of one enantiomer of the corresponding alcohol over the other. Subsequent conversion of the alcohol to the target halide would yield the desired enantiomerically enriched product.

Another approach could be the enantioselective addition of a nucleophile to a suitable electrophile. For instance, the development of a catalytic system that facilitates the enantioselective addition of a fluoride (B91410) source to a chlorinated styrene (B11656) derivative could potentially lead to the desired product. The field of asymmetric catalysis has seen the development of numerous chiral catalysts for a wide range of transformations. nih.govresearchgate.netrsc.org

The stereoselective halogenation of an alkene is another viable route. nih.gov For example, the reaction of styrene with a source of electrophilic chlorine and fluorine in the presence of a chiral catalyst could, in principle, lead to the enantioselective formation of this compound.

Diastereomeric Resolution Techniques

When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, the separation of a racemic mixture into its individual enantiomers, a process known as resolution, is employed. wikipedia.orglibretexts.org

A classical and widely used method is diastereomeric resolution . This involves reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can often be separated by conventional techniques like crystallization or chromatography. libretexts.org Once separated, the resolving agent can be chemically removed to yield the pure enantiomers of the original compound. For a compound like this compound, which lacks acidic or basic functional groups suitable for salt formation with common resolving agents like chiral acids or amines, derivatization to introduce such a handle might be necessary.

Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer.

Chiral chromatography , as mentioned earlier, is also a highly effective method for the resolution of enantiomers on both analytical and preparative scales. chiralpedia.comrsc.orgnih.govchromatographyonline.com By passing the racemic mixture through a column containing a chiral stationary phase, the two enantiomers interact differently with the stationary phase and are eluted at different times, allowing for their separation. chiralpedia.com

| Resolution Technique | Principle |

| Diastereomeric Resolution | Conversion of enantiomers into diastereomers with different physical properties, followed by separation and removal of the resolving agent. wikipedia.orglibretexts.org |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.comchromatographyonline.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Chloro 2 Fluoroethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. For (1-Chloro-2-fluoroethyl)benzene (B6165948), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its molecular framework and stereochemistry.

Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

The unambiguous assignment of all proton and carbon signals in this compound requires the application of two-dimensional NMR experiments. While specific experimental data for this exact compound is not widely available in public literature, the expected correlations can be inferred from the analysis of structurally similar compounds, such as ethylbenzene (B125841) and other halogenated alkanes. blogspot.comresearchgate.nethuji.ac.il

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the aromatic protons due to their distinct chemical environments. The benzylic proton (CH-Cl) and the methylene (B1212753) protons (CH₂F) will also exhibit characteristic splitting patterns due to geminal and vicinal couplings, including coupling to the adjacent fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms. The chemical shifts will be influenced by the electronegativity of the attached halogens and the aromatic ring.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will provide specific information about the fluorine environment. The fluorine signal will be split by the vicinal protons on the adjacent carbon atom. nih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is crucial for establishing the connectivity between protons. nih.govstrikinglycdn.com It would reveal correlations between the benzylic proton and the methylene protons, as well as between adjacent aromatic protons. This helps in tracing the proton-proton coupling networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the benzylic proton to the benzylic carbon and the methylene protons to their carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). libretexts.orglibretexts.org This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For this compound, HMBC would show correlations from the benzylic proton to the aromatic carbons (C1, C2, C6) and to the methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| C1 (ipso-aromatic) | - | 135-145 | H-benzylic, H-ortho |

| C2/C6 (ortho-aromatic) | 7.2-7.5 | 128-132 | H-meta, H-benzylic |

| C3/C5 (meta-aromatic) | 7.2-7.5 | 127-130 | H-ortho, H-para |

| C4 (para-aromatic) | 7.1-7.4 | 125-128 | H-meta |

| CH-Cl (benzylic) | 5.0-5.5 | 60-70 | C1, C2, C6, CH₂F |

| CH₂F | 4.5-5.0 | 80-90 | C-benzylic |

Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Dynamic NMR Studies for Conformational Analysis

The ethyl chain in this compound can rotate around the C-C single bond, leading to different conformational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. acs.orgnih.gov

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the ethyl protons. At high temperatures, rapid rotation leads to averaged signals. As the temperature is lowered, the rotation slows down, and if the energy barrier is high enough, the signals for individual conformers may be resolved. This allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange. Studies on similar 1,2-dihaloethanes and fluorinated alkanes have shown that the conformational equilibrium is influenced by steric and electrostatic interactions between the substituents. nih.govacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups and for gaining insights into molecular structure and bonding. longdom.org

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following vibrations:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ range.

C=C stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to appear in the 800-600 cm⁻¹ region. The exact position can be sensitive to the conformation of the molecule.

C-F stretching: The carbon-fluorine stretching vibration is typically strong and appears in the 1400-1000 cm⁻¹ region. wikipedia.org

CH₂ bending and rocking: Vibrations associated with the methylene group will also be present in the fingerprint region of the spectrum.

The combination of IR and Raman data can aid in a more complete assignment of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other, based on the change in dipole moment (IR) or polarizability (Raman). nih.govrsc.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1400 - 1000 | Strong (IR) |

| C-Cl Stretch | 800 - 600 | Medium to Strong (IR) |

Note: These are general ranges and the actual frequencies will be specific to the molecule's structure and conformation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification and structural elucidation. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. nih.govacs.org For this compound (C₈H₈ClF), the expected monoisotopic mass is approximately 158.0298 Da. HRMS can confirm this elemental formula, distinguishing it from other potential isobaric compounds. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in a ratio of approximately 3:1. jove.com PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.03714 | 127.4 |

| [M+Na]⁺ | 181.01908 | 135.9 |

| [M-H]⁻ | 157.02258 | 129.6 |

| [M]⁺ | 158.02931 | 127.2 |

Source: PubChem CID 13442930 uni.lu

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate a spectrum of product ions. This provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, key fragmentation pathways would likely involve:

Benzylic cleavage: Loss of the chloro or fluoro substituent from the ethyl chain to form a stable benzylic carbocation. youtube.com The loss of a chlorine radical would lead to a fragment at m/z 123. The loss of a fluorine radical would result in a fragment at m/z 139.

Loss of HCl or HF: Elimination of a neutral molecule of hydrogen chloride or hydrogen fluoride (B91410).

Tropylium (B1234903) ion formation: Rearrangement of the benzylic carbocation to the highly stable tropylium ion (C₇H₇⁺) at m/z 91 is a common fragmentation pathway for alkylbenzenes. youtube.com

The analysis of these fragmentation patterns in the MS/MS spectrum allows for the confirmation of the connectivity of the atoms within the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. For a non-crystalline compound like this compound at room temperature, this technique is applied to a suitable crystalline derivative. The process involves synthesizing a derivative of the parent compound that readily forms high-quality single crystals.

The synthesis of a crystalline derivative often involves reacting the target molecule with a reagent that introduces functionalities prone to forming stable, ordered crystal lattices. For instance, reactions could yield imines, amides, or other functional groups that encourage crystal formation through specific intermolecular interactions like hydrogen bonding or π-π stacking. nih.gov

Once a suitable single crystal is obtained, it is subjected to single-crystal X-ray diffraction (SC-XRD). In this technique, a focused beam of X-rays is directed at the crystal. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and, from that, determine the precise location of each atom.

This analysis provides a wealth of structural information, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between adjacent chemical bonds.

Torsional angles: The dihedral angles that define the conformation of the molecule.

Crystal packing: The arrangement of molecules relative to each other within the crystal lattice, revealing intermolecular interactions that stabilize the structure. nih.gov

While specific crystallographic data for derivatives of this compound are not prominently available in the literature, the methodology remains a cornerstone for unambiguous structural elucidation in medicinal and materials chemistry. nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For this compound, chromatographic methods are essential for its purification after synthesis and for assessing its enantiomeric and chemical purity.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. iltusa.com As this compound is a volatile organic compound, GC is an ideal method for its analysis. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase within the column. researchgate.net

The choice of detector is critical and depends on the analyte's properties and the required sensitivity and selectivity. For a halogenated compound like this compound, several detectors are particularly suitable.

Interactive Table: Comparison of Common GC Detectors for Halogenated Compound Analysis

| Detector | Principle | Selectivity for Halogenated Compounds | Sensitivity | Typical Applications |

| Flame Ionization Detector (FID) | Measures the increase in ions produced when organic compounds are burned in a hydrogen-air flame. shimadzu.com | Non-selective, responds to nearly all carbon-containing compounds. shimadzu.com | High (nanogram levels). shimadzu.com | General analysis of organic compounds. |

| Thermal Conductivity Detector (TCD) | Measures the change in thermal conductivity of the carrier gas caused by the analyte. iltusa.com | Universal, non-selective, responds to all compounds other than the carrier gas. shimadzu.com | Lower than FID (ppm levels). shimadzu.com | Analysis of permanent gases and simple organic molecules. |

| Electron Capture Detector (ECD) | A radioactive source emits electrons that generate a standing current. Electronegative compounds (like those with halogens) capture electrons, reducing the current. drawellanalytical.com | Highly selective and sensitive to electrophilic groups, especially halogens. iltusa.comdrawellanalytical.com | Very high (picogram to femtogram levels). shimadzu.com | Trace analysis of pesticides, PCBs, and other halogenated pollutants. shimadzu.comdrawellanalytical.com |

| Halogen-Specific Detector (XSD) | The GC effluent is combusted, and the resulting free halogens react with an alkali-sensitized surface, producing a measurable electrical current. davidsonanalytical.co.uknih.gov | Highly selective for halogenated compounds, with minimal interference from hydrocarbons. davidsonanalytical.co.uknih.gov | High, with varying response depending on the halogen (Cl > Br > F). davidsonanalytical.co.uk | Analysis of halogenated compounds in complex matrices like environmental or biological samples. nih.gov |

For routine purity assessment, an FID can be used. However, for trace analysis or analysis in complex matrices, the high selectivity of an ECD or an XSD would be preferable. The XSD, in particular, offers excellent selectivity over non-halogenated compounds, resulting in cleaner chromatograms with less baseline noise. nih.gov

High-Performance Liquid Chromatography (HPLC), Including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is another cornerstone separation technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is particularly useful for compounds that are not sufficiently volatile for GC.

For the analysis of this compound, reversed-phase HPLC is a common method for purity assessment. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.net

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

A critical feature of this compound is the presence of a chiral center at the carbon atom bonded to both chlorine and the fluoromethyl group. This means the molecule exists as a pair of non-superimposable mirror images called enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. researchgate.net

Chiral HPLC is the premier method for separating enantiomers. nih.govnih.gov This is achieved by creating a chiral environment where the two enantiomers can interact differently. Most commonly, this involves the use of a Chiral Stationary Phase (CSP). researchgate.net A CSP is created by bonding or immobilizing a chiral selector to the surface of the support material (usually silica (B1680970) gel). researchgate.net

The separation occurs because the enantiomers form transient diastereomeric complexes with the chiral selector, and these complexes have different energies of formation and thus different stabilities. This difference in interaction strength leads to one enantiomer being retained on the column longer than the other, resulting in their separation. researchgate.net

Interactive Table: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector | Common Applications | Separation Principle |

| Polysaccharide-Based | Derivatives of cellulose (B213188) or amylose (B160209) (e.g., tris(3,5-dimethylphenylcarbamate)). nih.govchromatographyonline.com | Broad applicability for a wide range of chiral compounds, including pharmaceuticals. chromatographyonline.com | A combination of hydrogen bonding, dipole-dipole, and steric interactions within the helical grooves of the polysaccharide. |

| Pirkle-Type (Brush-Type) | Small chiral molecules containing π-acidic or π-basic aromatic rings. csfarmacie.cz | Separation of compounds with aromatic rings and polar functional groups. | π-π interactions, hydrogen bonding, and dipole-dipole interactions. csfarmacie.cz |

| Macrocyclic Glycopeptide | Antibiotics like teicoplanin or vancomycin. | Separation of amino acids and other polar compounds. csfarmacie.cz | Inclusion complexing, hydrogen bonding, and ionic interactions. sigmaaldrich.com |

| Cyclodextrin-Based | Cyclic oligosaccharides (α-, β-, or γ-cyclodextrin). nih.gov | Separation of aromatic compounds and molecules that can fit into the hydrophobic cavity. | Formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin. nih.govsigmaaldrich.com |

| Chiral Crown Ether | Crown ethers incorporating a chiral unit. | Specifically used for the separation of primary amines. nih.gov | Complexation involving hydrogen bonding between the amine protons and the ether oxygens. nih.gov |

The separation of the enantiomers of this compound would likely be achieved using a polysaccharide-based CSP under normal-phase or reversed-phase conditions. The selection of the specific CSP and mobile phase composition would require methodical screening to achieve optimal resolution. chromatographyonline.comshimadzu.com This separation is crucial in pharmaceutical contexts, where enantiomers of a drug can have vastly different biological activities.

Theoretical and Computational Studies of 1 Chloro 2 Fluoroethyl Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the stable arrangements of atoms in a molecule (its geometry) and the distribution of electrons (its electronic structure). These properties are crucial determinants of a molecule's physical and chemical characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. epfl.ch It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.org

For (1-Chloro-2-fluoroethyl)benzene (B6165948), DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations often use hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to achieve reliable results. mdpi.com The optimized geometry corresponds to the lowest energy structure on the potential energy surface.

Furthermore, DFT is used to compute key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MESP) map, another output of DFT calculations, illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. globalresearchonline.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-F | 1.39 | ||

| C-C (ring) | 1.39 | ||

| C-C (ethyl) | 1.54 | ||

| C-H (ring) | 1.08 | ||

| C-H (ethyl) | 1.09 | ||

| C-C-C (ring) | 120.0 | ||

| H-C-H (ethyl) | 109.5 | ||

| Cl-C-C | 110.0 | ||

| F-C-C | 109.8 | ||

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Specific values for this compound would require dedicated DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. epfl.ch Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) fall into this category. epfl.ch While computationally more demanding than DFT, they can offer higher accuracy, especially for electron correlation effects. arxiv.orgutah.edu

For this compound, ab initio calculations, particularly at the MP2 or CCSD(T) level, could provide a more precise determination of its geometry and electronic properties. arxiv.org These methods are especially useful for benchmarking the results obtained from DFT calculations and for studying systems where DFT might not be as reliable. The choice of ab initio method and basis set is critical and depends on the desired accuracy and available computational resources. utah.edu

Conformational Analysis and Energy Minima Studies

The ethyl side chain of this compound is flexible, allowing the molecule to exist in different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers, which correspond to energy minima on the potential energy surface, and to determine their relative energies and the energy barriers for interconversion.

By systematically rotating the dihedral angles of the ethyl group, a potential energy surface can be mapped out. The low-energy regions on this surface represent the most likely conformations of the molecule. For this compound, the relative orientations of the chloro and fluoro substituents on the ethyl chain will significantly influence the conformational preferences due to steric and electrostatic interactions. Computational methods can predict the population of each conformer at a given temperature using Boltzmann statistics.

Reaction Pathway and Transition State Analysis for Synthetic Processes

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. chemrxiv.org This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For the synthesis of this compound, theoretical calculations can be used to explore different potential reaction pathways. By calculating the energies of the transition states for each step, the most energetically favorable pathway can be identified. This information is valuable for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of the synthesis.

Spectroscopic Parameter Prediction and Interpretation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to aid in the identification and characterization of a compound. globalresearchonline.net For this compound, the prediction of infrared (IR), nuclear magnetic resonance (NMR), and mass spectra can be particularly useful.

Predicted IR spectra, obtained from frequency calculations, can help in assigning the vibrational modes of the molecule. globalresearchonline.net The calculated frequencies are often scaled to better match experimental values. globalresearchonline.net The prediction of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can assist in the interpretation of ¹H and ¹³C NMR spectra. nanobioletters.com Furthermore, predicted mass-to-charge ratios and collision cross-sections can be compared with experimental mass spectrometry data. uni.lu

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| IR | C-Cl stretch | ~700-800 cm⁻¹ |

| C-F stretch | ~1000-1100 cm⁻¹ | |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | |

| ¹³C NMR | Aromatic carbons | ~120-140 ppm |

| Aliphatic carbons | ~30-70 ppm | |

| ¹H NMR | Aromatic protons | ~7.0-7.5 ppm |

| Aliphatic protons | ~3.5-5.5 ppm | |

| Mass Spec. | [M+H]⁺ | 159.0371 m/z |

Note: The values in this table are based on typical ranges for the specified functional groups and predicted data from sources like PubChem. uni.lu Precise values would require specific quantum chemical calculations.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase (liquid or solid) is governed by intermolecular interactions. These can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonding. Computational studies can model these interactions to predict properties like boiling point, solubility, and crystal packing.

Solvation models, both implicit and explicit, can be used to understand how the presence of a solvent affects the properties and reactivity of this compound. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules. These calculations are important for predicting how the molecule will behave in different chemical environments.

Applications of 1 Chloro 2 Fluoroethyl Benzene in Organic Synthesis and Derivatives

(1-Chloro-2-fluoroethyl)benzene (B6165948) as a Key Building Block in Complex Molecule Synthesis

The structure of this compound offers multiple reactive sites, making it a potentially valuable precursor in the assembly of more complex molecular architectures. The chlorine atom, being a good leaving group, can be displaced in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, such as amines, alkoxides, and cyanides, to build upon the ethylbenzene (B125841) framework.

Furthermore, the phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents at the ortho, meta, and para positions. The directing effects of the 1-chloro-2-fluoroethyl group would influence the regioselectivity of these substitutions. This dual reactivity at both the side chain and the aromatic ring provides a strategic advantage in multistep syntheses.

The presence of both chlorine and fluorine on the ethyl group also opens up possibilities for selective transformations. Under specific reaction conditions, one halogen may be targeted over the other, enabling a stepwise functionalization of the side chain. This controlled reactivity is crucial for the efficient construction of intricate molecular targets.

Synthetic Utility in Creating Novel Organofluorine Compounds

Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. wikipedia.org this compound serves as a valuable starting material for the synthesis of novel molecules containing the monofluorinated ethyl motif. The carbon-fluorine bond is exceptionally strong, often enhancing the metabolic stability and modifying the electronic properties of a molecule. wikipedia.org

The compound can be used to introduce the fluoroethylphenyl group into larger molecules through various coupling reactions. For instance, the aromatic ring could be functionalized with a boronic acid or a stannane (B1208499) group, which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. This would allow for the creation of a diverse library of fluorinated biaryls and other complex structures.

Moreover, the reactivity of the chloro group allows for the elaboration of the side chain while preserving the fluorine atom. This is particularly useful for the synthesis of fluorinated analogues of known bioactive compounds, where the introduction of fluorine can lead to improved pharmacological properties.

Precursors for Synthetically Useful Intermediates (e.g., fluorinated styrene (B11656) derivatives)

One of the most direct and valuable applications of this compound is its role as a precursor to fluorinated styrene derivatives. Elimination reactions, specifically dehydrohalogenation, can be employed to generate a double bond, leading to the formation of fluorostyrenes. wikipedia.org Depending on the reaction conditions and the base used, either dehydrochlorination or dehydrofluorination could be favored, potentially leading to different isomeric products.

Dehydrochlorination, the elimination of a proton and the chlorine atom, would yield β-fluorostyrene. Conversely, dehydrofluorination would produce β-chlorostyrene. The regioselectivity of this elimination can often be controlled by the choice of base and solvent. youtube.com For example, a bulky base might favor the abstraction of a less sterically hindered proton.

Fluorinated styrenes are important monomers in the synthesis of specialty polymers and have applications in the production of materials with unique thermal and chemical properties. fluorine1.ru They are also valuable intermediates in a variety of organic transformations, including Diels-Alder reactions and Heck couplings.

Table 1: Potential Fluorinated Styrene Derivatives from this compound

| Precursor | Reaction | Product | Potential Applications |

| This compound | Dehydrochlorination | β-Fluorostyrene | Monomer for fluoropolymers, intermediate in organic synthesis |

| This compound | Dehydrofluorination | β-Chlorostyrene | Intermediate for further functionalization, monomer |

Role in the Development of New Synthetic Methodologies

The unique arrangement of two different halogen atoms on adjacent carbons in this compound makes it an interesting substrate for studying and developing new synthetic methodologies. Research into the selective activation of the C-Cl versus the C-F bond could lead to novel and highly specific transformations.

For example, the development of catalysts that can selectively cleave the C-Cl bond in the presence of a C-F bond would be of significant value, given the general inertness of the carbon-fluorine bond. Such a method would allow for the precise functionalization of the molecule.

Furthermore, the study of elimination reactions of this compound can provide insights into the mechanisms of dehydrohalogenation and the factors that control regioselectivity. mdpi.com This knowledge can be applied to the synthesis of other complex alkenes. The compound could also be used as a model substrate to test new reagents for halogenation, dehalogenation, and other transformations involving vicinal dihalides.

Future Research Directions and Unexplored Avenues for 1 Chloro 2 Fluoroethyl Benzene

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. nih.gov Future research on (1-Chloro-2-fluoroethyl)benzene (B6165948) should prioritize the development of synthetic routes that adhere to the principles of green chemistry, focusing on high atom economy, use of renewable resources, and reduction of hazardous waste. ispe.orgprimescholars.comjocpr.com

Traditional synthetic methods for halogenated aromatics often involve multi-step processes with stoichiometric reagents and hazardous solvents. royalsocietypublishing.org Greener alternatives could include:

Biocatalysis: The use of enzymes, such as haloperoxidases or dioxygenases, could enable the selective and direct halogenation or hydroxylation of precursor molecules under mild aqueous conditions. nih.govacs.orgnih.gov For instance, engineered enzymes could potentially convert a readily available starting material like ethylbenzene (B125841) into a hydroxylated intermediate, which could then be selectively halogenated.

Photocatalysis: Visible-light photoredox catalysis offers a powerful tool for the formation of C-C and C-X bonds under mild conditions. mdpi.comdntb.gov.uaelsevierpure.com This could be explored for the direct fluoroalkylation of benzene (B151609) or the coupling of a chloro-fluoro-ethyl radical with an aromatic ring, potentially reducing the number of synthetic steps. nih.gov

Mechanochemistry: Solvent-free or low-solvent reactions conducted through mechanical grinding (mechanochemistry) represent a green approach to synthesizing functionalized benzenes. nih.gov This could be investigated for key steps in the synthesis of this compound to minimize solvent waste.

A comparative overview of potential synthetic strategies is presented below:

Table 1: Comparison of Potential Synthetic Routes for this compound

| Feature | Traditional Route (Hypothetical) | Greener Route (Proposed) |

|---|---|---|

| Starting Materials | Petroleum-derived benzene, halogenating agents | Renewable feedstocks, e.g., bio-based ethylbenzene |

| Reagents | Stoichiometric and potentially toxic reagents | Catalytic (e.g., biocatalysts, photocatalysts), less hazardous reagents |

| Solvents | Chlorinated or other volatile organic compounds | Water, supercritical CO2, or solvent-free conditions royalsocietypublishing.org |

| Energy Consumption | Often requires high temperatures and pressures | Milder reaction conditions (e.g., room temperature for photocatalysis) |

| Atom Economy | Potentially lower due to protecting groups and byproducts nih.gov | Higher, with fewer steps and byproducts primescholars.com |

| Waste Generation | Significant, including hazardous waste | Minimized, with potential for catalyst recycling ispe.org |

Exploration of Novel Catalytic Transformations

The chloro and fluoro substituents, along with the benzylic position, offer multiple sites for further functionalization of this compound. Future research should focus on developing novel catalytic transformations to access a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Key areas for exploration include:

Asymmetric Catalysis: The chiral center in this compound makes it a valuable target for asymmetric synthesis. nih.govwhiterose.ac.uk Research into enantioselective methods, such as kinetic resolution or asymmetric desymmetrization of a prochiral precursor, could provide access to enantiopure forms of the compound and its derivatives. rsc.orgchemrxiv.orgchimia.ch This is particularly important as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov

C-H Functionalization: Direct C-H activation and functionalization of the aromatic ring would provide a highly atom-economical route to substituted derivatives. nih.govscience.govnih.gov Catalytic systems, for instance, based on palladium or ruthenium, could be developed to selectively introduce new functional groups at the ortho, meta, or para positions. nih.govrsc.org

Cross-Coupling Reactions: The chlorine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. Investigating the reactivity of the C-Cl bond in the presence of the C-F bond is crucial for developing selective transformations.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Reagents/Catalysts | Significance |

|---|---|---|

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru, Ir) | Access to enantiopure alcohols and amines |

| Kinetic Resolution | Chiral catalysts (e.g., enzymes, organocatalysts) | Separation of enantiomers |

| C-H Arylation | Palladium or Ruthenium catalysts with specific ligands nih.gov | Direct formation of biaryl structures |

| Suzuki Coupling | Palladium catalysts, boronic acids/esters | Formation of C-C bonds |

| Buchwald-Hartwig Amination | Palladium or Copper catalysts, amines | Formation of C-N bonds |

Advanced Computational Predictions for Reactivity and Selectivity

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes. nih.gov For this compound, computational studies can provide valuable insights and guide experimental work.

Future computational research should focus on:

Predicting Regioselectivity: Methods like RegioSQM can be used to predict the most likely sites of electrophilic aromatic substitution on the benzene ring, saving significant experimental effort. core.ac.ukrsc.orgnih.gov This is crucial for planning synthetic routes to specifically substituted derivatives.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for various transformations, helping to understand the role of catalysts and predict the stereochemical outcome of asymmetric reactions.

Virtual Screening: Once derivatives of this compound are synthesized, computational docking studies can predict their binding affinity to biological targets, such as enzymes or receptors, thereby identifying potential candidates for drug discovery.

Table 3: Application of Computational Methods to this compound Research

| Research Area | Computational Method | Predicted Properties/Outcomes |

|---|---|---|

| Synthesis Planning | RegioSQM, DFT core.ac.uknih.gov | Regioselectivity of substitution, reaction barriers |

| Catalyst Development | DFT, Molecular Mechanics | Catalyst-substrate interactions, transition state energies |

| Asymmetric Synthesis | DFT, QM/MM | Enantiomeric excess, stereochemical models |

| Drug Discovery | Molecular Docking, QSAR | Binding affinity, potential biological activity |

Integration into Flow Chemistry Systems

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. thepharmamaster.comcuriaglobal.compatheon.comchemicalindustryjournal.co.ukasynt.com The future development of this compound and its derivatives would greatly benefit from the implementation of flow chemistry systems. soci.orgkrishisanskriti.orgtandfonline.com

Key aspects to explore include:

Improved Safety: Many reactions, especially those involving hazardous reagents or intermediates, can be performed more safely in microreactors due to the small reaction volumes and excellent heat and mass transfer. cosmic-etn.euwikipedia.org

Enhanced Efficiency and Scalability: Flow systems allow for continuous production, leading to higher throughput and easier scale-up from laboratory to industrial production. chemicalindustryjournal.co.ukacs.orgacs.org Reaction conditions can be precisely controlled, often leading to higher yields and purities. thepharmamaster.com

Multi-step Synthesis: Flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous process, streamlining the synthesis of complex molecules. rsc.org

Table 4: Comparison of Batch vs. Flow Chemistry for a Hypothetical Synthesis Step

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Time | Potentially hours | Often reduced to minutes thepharmamaster.com |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-to-volume ratio wikipedia.org |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reactor volumes cosmic-etn.eu |

| Scalability | Often requires re-optimization | Linear, by running the system for longer chemicalindustryjournal.co.uk |

| Process Control | More challenging to maintain homogeneity | Precise control over temperature, pressure, and residence time thepharmamaster.com |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of new and valuable molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-Chloro-2-fluoroethyl)benzene?

- Methodology :

- Chlorination/Fluorination : React ethylbenzene derivatives with halogenating agents. For example, use sulfuryl chloride (SO₂Cl₂) for chlorination and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for fluorination under controlled conditions (60–80°C, DMF solvent) .

- Nucleophilic Substitution : Substitute a hydroxyl or leaving group (e.g., bromide) in 2-fluoroethylbenzene derivatives with chlorine via SN2 mechanisms using HCl in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Key Parameters : Optimize solvent polarity (e.g., acetonitrile for polar aprotic conditions) and base selection (e.g., K₂CO₃ to neutralize byproducts) .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : Use NMR to confirm fluorine position (δ ≈ -180 to -220 ppm for CF₂ groups) and NMR to identify chlorine-induced deshielding (~75–85 ppm for C-Cl) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 158.02 for C₈H₇ClF) and isotopic patterns (Cl: 3:1 ratio for M/M+2) .

- IR Spectroscopy : Detect C-Cl stretches (550–600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound derivatives?

- Methodology :

- Cross-Validation : Compare kinetic data (e.g., reaction rates in DMSO vs. THF) to isolate solvent effects .

- Computational Modeling : Use DFT (B3LYP/6-311+G*) to simulate transition states and explain steric/electronic discrepancies between experimental and theoretical outcomes .

- Isotopic Labeling : Introduce or to trace mechanistic pathways (e.g., radical vs. ionic mechanisms in dehalogenation) .

Q. How can AI-driven retrosynthesis tools improve the design of this compound analogs?

- Methodology :

- Database Mining : Leverage Reaxys or Pistachio to identify viable precursors (e.g., 2-fluoroethylbenzene or chloroethylbenzene) .

- One-Step Synthesis Prediction : Prioritize reactions with ≥80% atom economy (e.g., direct fluorination of chloroethylbenzene using AgF₂) .

- Risk Mitigation : Validate AI-predicted routes with small-scale trials (0.1 mmol) to assess side-product formation (e.g., dihalogenation byproducts) .

Q. What are the steric and electronic effects of the 1-chloro-2-fluoroethyl group in Suzuki-Miyaura couplings?

- Methodology :

- Steric Analysis : Compare coupling yields using bulky (e.g., SPhos) vs. smaller (e.g., PPh₃) ligands to assess hindrance from the ethyl group .

- Electronic Profiling : Measure Hammett constants (σₚ ≈ 0.23 for Cl, σₘ ≈ 0.34 for F) to predict directing effects in cross-couplings .

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for C-Cl activation versus Ni-catalyzed pathways for C-F bond functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products